3-(Sec-butyl)-4-methoxybenzaldehyde
Description
Structure
3D Structure
Properties
IUPAC Name |
3-butan-2-yl-4-methoxybenzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16O2/c1-4-9(2)11-7-10(8-13)5-6-12(11)14-3/h5-9H,4H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ICBNYMVJDIRCDW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C1=C(C=CC(=C1)C=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 3 Sec Butyl 4 Methoxybenzaldehyde and Its Structural Analogs
Retrosynthetic Analysis Approaches for the sec-Butyl and Methoxy (B1213986) Substituents
Retrosynthetic analysis is a problem-solving technique in organic synthesis that involves deconstructing a target molecule into simpler, commercially available starting materials. amazonaws.com For 3-(sec-butyl)-4-methoxybenzaldehyde, the primary disconnections involve the carbon-carbon bond of the sec-butyl group and the carbon-oxygen bond of the methoxy group.
A logical retrosynthetic approach would first disconnect the aldehyde group, leading to a substituted toluene (B28343) derivative. This is a common strategy as numerous methods exist for the oxidation of a methyl group to an aldehyde. organic-chemistry.org The next disconnection would target the sec-butyl group. This C-C bond disconnection points towards a Friedel-Crafts type reaction, where a sec-butylating agent is introduced to a methoxytoluene precursor. Alternatively, a cross-coupling reaction could be envisioned.
The methoxy group can be disconnected to reveal a phenolic hydroxyl group. This suggests that a key intermediate could be 3-sec-butyl-4-hydroxybenzaldehyde, which can then be methylated. wikipedia.org The order of these disconnections is crucial to avoid issues with regioselectivity and functional group compatibility. For instance, introducing the sec-butyl group before the methoxy group might lead to different isomeric products due to the directing effects of the substituents.
Direct Synthesis Routes to this compound
Direct synthesis involves a forward-thinking approach, building the molecule from readily available starting materials.
Carbon-Carbon Bond Formation Strategies at the 3-Position
The introduction of the sec-butyl group at the 3-position of a substituted benzene (B151609) ring is a key challenge. Friedel-Crafts alkylation is a classic method for forming carbon-carbon bonds on aromatic rings. However, using sec-butyl halides can lead to rearrangements and a mixture of products. A more controlled approach might involve a Friedel-Crafts acylation followed by reduction of the resulting ketone. For example, reacting 4-methoxy-toluene with butyryl chloride would yield a ketone, which could then be reduced to the sec-butyl group.
Modern methods like transition metal-catalyzed cross-coupling reactions offer greater control and functional group tolerance. acs.orgnih.gov For instance, a bromo-substituted benzaldehyde (B42025) could be coupled with a sec-butyl organometallic reagent.
The Henry reaction, a classic carbon-carbon bond forming reaction, involves the combination of a nitroalkane with an aldehyde or ketone. wikipedia.org While not a direct route to the sec-butyl group, it highlights the diverse strategies available for C-C bond formation in the synthesis of complex aldehydes.
Introduction of the Methoxy Group at the 4-Position
The methoxy group is typically introduced via Williamson ether synthesis, where a phenoxide is reacted with a methylating agent like methyl iodide or dimethyl sulfate (B86663). ontosight.ai In the context of synthesizing this compound, this would likely involve the methylation of 3-sec-butyl-4-hydroxybenzaldehyde. wikipedia.org The timing of this step is critical. Performing the methylation early in the synthesis could influence the regioselectivity of subsequent reactions.
Another approach involves the direct methoxylation of an aryl halide, often catalyzed by a transition metal. wikipedia.org This could be a viable option if a suitable halogenated precursor is available.
Aldehyde Group Formation from Precursors
The aldehyde functional group can be introduced through various methods. libretexts.org One of the most common is the oxidation of a primary alcohol or a methyl group on the benzene ring. organic-chemistry.org For example, 3-sec-butyl-4-methoxytoluene could be oxidized to the corresponding aldehyde. Reagents like chromium trioxide (CrO₃) or potassium permanganate (B83412) (KMnO₄) can be used, although milder, more selective reagents are often preferred to avoid over-oxidation to the carboxylic acid. organic-chemistry.org
Another strategy is the formylation of the aromatic ring. The Gattermann-Koch reaction or the Vilsmeier-Haack reaction can introduce a formyl group directly onto the aromatic nucleus. The position of formylation is directed by the existing substituents.
A two-step, one-pot reduction/cross-coupling procedure has been developed for the synthesis of functionalized benzaldehydes. acs.orgnih.gov This method employs a stable aluminum hemiaminal as a latent aldehyde, which can undergo subsequent cross-coupling reactions. acs.orgnih.gov
Catalytic Strategies in the Synthesis of Substituted Benzaldehydes
Catalysis plays a pivotal role in modern organic synthesis, offering efficient and selective routes to complex molecules.
Transition Metal-Mediated Cross-Coupling Reactions
Transition metal-catalyzed cross-coupling reactions are powerful tools for the construction of carbon-carbon and carbon-heteroatom bonds. nih.govrsc.org Reactions like the Suzuki, Heck, and Sonogashira couplings have revolutionized the synthesis of substituted aromatic compounds. chemistry.coach
In the synthesis of this compound, a palladium-catalyzed Suzuki coupling could be employed to couple a boronic acid derivative of the sec-butyl group with a halogenated 4-methoxybenzaldehyde (B44291). Alternatively, a Negishi coupling using an organozinc reagent could be utilized. These reactions are known for their high functional group tolerance, making them suitable for complex molecules. nih.gov
Recent advancements have led to the development of ligand-free palladium-catalyzed cross-coupling reactions, which offer a more convenient and cost-effective approach. rsc.org Furthermore, one-pot reduction/cross-coupling procedures allow for the synthesis of substituted benzaldehydes from Weinreb amides, showcasing the versatility of these catalytic systems. acs.orgnih.gov
| Reaction Type | Catalyst | Reactants | Product Type | Reference |
| Suzuki Coupling | Palladium(0) complex | Organoboron compound, Organic halide | Biaryl | rsc.org |
| Heck Reaction | Palladium(0) complex | Alkene, Organic halide | Substituted alkene | chemistry.coach |
| Sonogashira Coupling | Palladium(0) complex, Copper(I) salt | Terminal alkyne, Organic halide | Aryl alkyne | chemistry.coach |
| Negishi Coupling | Palladium(0) or Nickel(0) complex | Organozinc compound, Organic halide | C-C coupled product | nih.gov |
Organic Catalysis in Aldehyde Synthesis and Functionalization
Organocatalysis, which utilizes small organic molecules as catalysts, has emerged as a powerful tool in synthesis, offering an alternative to traditional metal-based catalysts. rsc.org These methods often provide high levels of stereocontrol and are less sensitive to air and moisture.
The synthesis of functionalized benzaldehydes can be achieved through various organocatalytic strategies. A primary route is the oxidation of the corresponding benzyl (B1604629) alcohols. Catalytic systems employing stable radicals like 2,2,6,6-tetramethylpiperidin-1-oxyl (TEMPO) and its derivatives, often in conjunction with a co-oxidant, are effective for this transformation under mild conditions. organic-chemistry.org Furthermore, a two-step, one-pot procedure starting from readily available benzoic acids has been developed. This method involves the formation of a Weinreb amide, which is then reduced by diisobutylaluminum hydride (DIBAL-H) to form a stable aluminum hemiaminal intermediate. This intermediate effectively 'protects' the aldehyde, allowing for a subsequent cross-coupling reaction with organometallic reagents to introduce substituents, such as an alkyl group, onto the aromatic ring. rug.nlacs.org
Beyond synthesis, organocatalysis is crucial for the functionalization of the aldehyde group, which serves as a versatile building block. nih.gov For instance, aldehydes themselves can act as catalysts in reactions like hydrolyses and hydroaminations by forming temporary tethering intermediates that facilitate the transformation. rsc.orgrsc.org Chiral pyrrolidine-based organocatalysts have proven effective in catalyzing the asymmetric Michael addition of aldehydes to nitroolefins, creating complex chiral structures. beilstein-journals.org
Table 1: Selected Organocatalytic Methods in Benzaldehyde Synthesis and Functionalization This table is interactive. You can sort and filter the data.
| Method/Reaction | Catalyst System | Substrate Type | Key Feature | Reference(s) |
|---|---|---|---|---|
| Alcohol Oxidation | TEMPO / Co-oxidant | Benzyl Alcohols | Mild, metal-free oxidation to aldehydes. | organic-chemistry.org |
| One-Pot Synthesis | DIBAL-H / Pd-phosphine | Weinreb Amides | Forms a stable intermediate, allowing for subsequent cross-coupling to introduce substituents. | rug.nlacs.org |
| Cope-Type Hydroamination | Formaldehyde | Allylic Amines | Aldehyde acts as a tethering catalyst, enabling reactions at room temperature. | rsc.org |
| Michael Addition | Chiral Pyrrolidines | Aldehydes, Nitroolefins | Creates stereogenic centers with high enantioselectivity. | beilstein-journals.org |
| Henry Reaction | Quinine Derivatives | Aromatic Aldehydes | Asymmetric carbon-carbon bond formation. | wikipedia.org |
Biocatalytic Transformations for Structural Complexity
Biocatalysis leverages the high selectivity and efficiency of enzymes to perform chemical transformations. nih.gov This approach is particularly valuable for creating complex molecules under environmentally benign conditions, typically in aqueous media at ambient temperatures.
For the synthesis of aromatic aldehydes, several enzyme classes are of interest. Carboxylic acid reductases (CARs) are capable of reducing carboxylic acids directly to their corresponding aldehydes. nih.gov This offers a direct route to a molecule like this compound from its corresponding benzoic acid precursor. Alcohol dehydrogenases (ADHs) can catalyze the reverse reaction, oxidizing alcohols to aldehydes. nih.gov
A significant challenge in using whole-cell biocatalysts for aldehyde production is the frequent, undesired reduction of the aldehyde product into the corresponding alcohol by endogenous enzymes within the host organism (e.g., Escherichia coli). mit.edu To address this, researchers have engineered strains with reduced aromatic aldehyde reduction (RARE) by deleting several genes that encode for reductases. mit.eduresearchgate.netscispace.com These engineered strains can accumulate aromatic aldehydes, making them effective platforms for biocatalysis.
Recent discoveries have also shed light on natural biosynthetic pathways. In petunia flowers, for example, benzaldehyde is synthesized from benzoyl-CoA via the β-oxidative pathway, a reaction catalyzed by a novel peroxisomal heterodimeric enzyme. nih.gov Understanding such natural pathways provides a blueprint for developing new biocatalytic systems.
Table 2: Biocatalytic Approaches for Aromatic Aldehyde Synthesis This table is interactive. You can sort and filter the data.
| Enzyme/System | Transformation | Key Finding / Challenge | Reference(s) |
|---|---|---|---|
| Carboxylic Acid Reductase (CAR) | Carboxylic Acid → Aldehyde | Direct reduction; complex enzyme requiring cofactors. | nih.gov |
| Alcohol Dehydrogenase (ADH) | Alcohol ↔ Aldehyde | Reversible oxidation/reduction. | nih.govresearchgate.net |
| Engineered E. coli (RARE strain) | Benzoate → Benzaldehyde | Overcomes byproduct (alcohol) formation by deleting reductase genes, enabling aldehyde accumulation. | mit.eduresearchgate.net |
| Petunia Benzaldehyde Synthase | Benzoyl-CoA → Benzaldehyde | A novel heterodimeric enzyme identifies a natural plant-based synthesis pathway. | nih.gov |
Solvent-Free and Green Chemistry Approaches in Benzaldehyde Synthesis
Green chemistry principles aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. rjpn.org Key strategies in benzaldehyde synthesis include using safer solvents (like water) or no solvent at all, employing recyclable catalysts, and improving atom economy. rjpn.org
Solvent-free oxidation of benzyl alcohols to benzaldehydes is a prominent example of green synthesis. This can be achieved using solid-supported catalysts, such as gold (Au) or gold-palladium (Au-Pd) nanoparticles on a titanium dioxide (TiO2) support, which show very high turnover frequencies with molecular oxygen as the oxidant. nih.govnih.gov Another solvent-free method involves grinding a secondary alcohol with a solid mixture of copper(II) sulfate pentahydrate (CuSO₄·5H₂O) and potassium permanganate (KMnO₄). butler.edu Benzylic alcohols can also be quantitatively oxidized to pure aromatic aldehydes using gaseous nitrogen dioxide, a process that generates nitric acid as the only byproduct, thus minimizing waste. nih.gov
One-pot syntheses that generate multiple valuable products from a single starting material are also highly desirable. For instance, the aerobic oxidation of benzyl alcohol using a gold-based catalyst can yield both benzaldehyde and benzyl benzoate, a valuable ester, under solvent-free conditions. acs.orgacs.orgqualitas1998.net
The principles of green chemistry also extend to the subsequent reactions of benzaldehydes. The Knoevenagel condensation, which transforms benzaldehydes into cinnamic acids, can be performed under solvent-free conditions using environmentally benign ammonium (B1175870) salts as catalysts, avoiding the toxic reagents used in the traditional procedure. tandfonline.comtue.nlresearchgate.net Similarly, the Claisen-Schmidt condensation can be carried out with high selectivity in a surfactant-free emulsion system, simplifying product separation and minimizing organic solvent use. nih.gov
Table 3: Examples of Green and Solvent-Free Methods in Benzaldehyde Synthesis This table is interactive. You can sort and filter the data.
| Method | Catalyst/Reagent | Green Aspect | Application | Reference(s) |
|---|---|---|---|---|
| Aerobic Oxidation | Au-Pd/TiO₂ | Solvent-free, uses O₂ as oxidant | Alcohol → Aldehyde | nih.gov |
| Gaseous Oxidation | Nitrogen Dioxide (NO₂) | Solvent-free, no hazardous residue | Benzylic Alcohol → Aldehyde | nih.gov |
| One-Pot Oxidation/Esterification | Au Nanoparticles | Solvent-free, atom economy | Benzyl Alcohol → Benzaldehyde + Benzyl Benzoate | acs.orgacs.orgqualitas1998.net |
| Knoevenagel Condensation | Ammonium Bicarbonate | Solvent-free, avoids toxic catalysts | Benzaldehyde → Cinnamic Acid | tandfonline.comtue.nlresearchgate.net |
| Light-Induced Autoxidation | Sunlight / LED | Uses light and air, safe solvents | Aldehyde → Peracid/Carboxylic Acid | sciencedaily.comosaka-u.ac.jp |
| Claisen-Schmidt Condensation | NaOH in Emulsion | Surfactant-free, water-based | Benzaldehyde + Acetone → Benzalacetone | nih.gov |
Chemical Reactivity and Transformation Pathways of 3 Sec Butyl 4 Methoxybenzaldehyde
Reactions Involving the Aldehyde Carbonyl Group
The aldehyde functional group is the primary site of reactivity in 3-(sec-butyl)-4-methoxybenzaldehyde, participating in a variety of transformations typical of aromatic aldehydes.
Nucleophilic Addition Reactions
The carbonyl carbon of an aldehyde is electrophilic and susceptible to attack by nucleophiles. masterorganicchemistry.comyoutube.com This reaction typically proceeds via a two-step mechanism: nucleophilic attack on the carbonyl carbon to form a tetrahedral alkoxide intermediate, followed by protonation of the intermediate to yield an alcohol. unizin.orglibretexts.org
The reactivity of the carbonyl group in this compound is modulated by the electronic effects of the aromatic substituents. Both the methoxy (B1213986) and sec-butyl groups are electron-donating, which increases the electron density on the aromatic ring and, by extension, on the carbonyl carbon. This increased electron density makes the carbonyl carbon less electrophilic and therefore less reactive towards nucleophiles compared to unsubstituted benzaldehyde (B42025). masterorganicchemistry.comnumberanalytics.com Steric hindrance from the bulky sec-butyl group ortho to the aldehyde may also play a role in reducing the rate of nucleophilic attack. numberanalytics.com
Common nucleophilic addition reactions applicable to this compound include:
Grignard Reaction: Reaction with organomagnesium halides (Grignard reagents) followed by an acidic workup would yield a secondary alcohol.
Cyanohydrin Formation: Treatment with hydrogen cyanide (or a cyanide salt followed by acid) would result in the formation of a cyanohydrin.
Wittig Reaction: Reaction with a phosphorus ylide would lead to the formation of an alkene, replacing the carbonyl oxygen with a carbon-carbon double bond.
| Nucleophile | Reagent Example | Expected Product Structure |
| Alkyl Group | Methylmagnesium bromide (CH₃MgBr) | 1-(3-(sec-butyl)-4-methoxyphenyl)ethanol |
| Hydride Ion | Sodium borohydride (B1222165) (NaBH₄) | (3-(sec-butyl)-4-methoxyphenyl)methanol |
| Cyanide Ion | Sodium cyanide (NaCN), HCl | 2-(3-(sec-butyl)-4-methoxyphenyl)-2-hydroxyacetonitrile |
| Phosphorus Ylide | Methyltriphenylphosphonium bromide ((C₆H₅)₃PCH₂) | 1-(sec-butyl)-2-methoxy-4-vinylbenzene |
Condensation Reactions, including Knoevenagel and Schiff Base Formation
Condensation reactions are a cornerstone of aldehyde chemistry, enabling the formation of larger, more complex molecules.
The Knoevenagel condensation involves the reaction of an aldehyde with a compound containing an active methylene (B1212753) group (a CH₂ group flanked by two electron-withdrawing groups), catalyzed by a weak base. organicreactions.orgwikipedia.orgsigmaaldrich.com For this compound, this reaction would proceed by nucleophilic addition of the enolate of the active methylene compound to the aldehyde, followed by dehydration to yield a new carbon-carbon double bond. wikipedia.org Research on similarly substituted molecules, such as 4-methoxybenzaldehyde (B44291) and other 4-substituted benzaldehydes, shows that they readily undergo Knoevenagel condensation with various active methylene compounds like malononitrile (B47326) and ethyl acetoacetate. niscpr.res.insemanticscholar.org
Schiff base formation occurs through the condensation of an aldehyde with a primary amine. wikipedia.org This reaction involves nucleophilic attack of the amine on the carbonyl carbon, forming an unstable carbinolamine intermediate which then dehydrates to form an imine, or Schiff base. ijmcmed.orgnih.gov The formation of Schiff bases from substituted benzaldehydes, including 4-hydroxy-3-methoxybenzaldehyde and 3,4-dimethoxybenzaldehyde, with various amines is well-documented, suggesting that this compound would react similarly to produce a range of imine derivatives. researchgate.netresearchgate.net
| Reaction Type | Reactant | Catalyst Example | Expected Product Class |
| Knoevenagel | Malononitrile | Piperidine | 2-(3-(sec-butyl)-4-methoxybenzylidene)malononitrile |
| Knoevenagel | Ethyl cyanoacetate | [MeHMTA]BF₄ | Ethyl 2-cyano-3-(3-(sec-butyl)-4-methoxyphenyl)acrylate |
| Schiff Base | Aniline | Acetic acid | N-(3-(sec-butyl)-4-methoxybenzylidene)aniline |
| Schiff Base | p-Aminobenzoic acid | - | 4-(((3-(sec-butyl)-4-methoxyphenyl)methylene)amino)benzoic acid |
Oxidative and Reductive Transformations of the Aldehyde Functionality
The aldehyde group of this compound can be readily oxidized to a carboxylic acid or reduced to a primary alcohol.
Oxidation to the corresponding benzoic acid can be achieved using a variety of oxidizing agents. Common reagents for this transformation include potassium permanganate (B83412) (KMnO₄), chromic acid (H₂CrO₄), and pyridinium (B92312) bromochromate (PBC). researchgate.net Studies on the oxidation of substituted benzaldehydes indicate that the reaction proceeds efficiently, even with electron-donating groups present on the ring. researchgate.netresearcher.life Benzaldehydes are also known to undergo autoxidation upon exposure to air, a process that can be inhibited by the presence of alcohols like benzyl (B1604629) alcohol. researchgate.net
Reduction of the aldehyde to a primary alcohol, (3-(sec-butyl)-4-methoxyphenyl)methanol, is typically accomplished using hydride reagents. Sodium borohydride (NaBH₄) is a mild and selective reducing agent for aldehydes and ketones. libretexts.org Stronger reducing agents like lithium aluminum hydride (LiAlH₄) can also be used. youtube.com Alternatively, catalytic hydrogenation (e.g., using H₂ gas with a palladium catalyst) can reduce the aldehyde. libretexts.org For aromatic aldehydes, complete reduction of the carbonyl group to a methyl group (a deoxygenation reaction) can be achieved via methods like the Wolff-Kishner or Clemmensen reductions. youtube.commasterorganicchemistry.com
| Transformation | Reagent(s) | Product |
| Oxidation | Potassium permanganate (KMnO₄) | 3-(sec-butyl)-4-methoxybenzoic acid |
| Reduction | Sodium borohydride (NaBH₄) | (3-(sec-butyl)-4-methoxyphenyl)methanol |
| Deoxygenation | Zinc amalgam (Zn(Hg)), HCl (Clemmensen) | 1-(sec-butyl)-4-methoxy-2-methylbenzene |
Reactions of the Aromatic Ring System
The benzene (B151609) ring of this compound, activated by its substituents, can participate in various substitution and coupling reactions.
Electrophilic Aromatic Substitution Patterns
Electrophilic aromatic substitution (EAS) is a fundamental reaction of benzene and its derivatives. ucla.eduaskthenerd.com The existing substituents on the ring determine both the rate of reaction and the position of the incoming electrophile (regioselectivity). uomustansiriyah.edu.iquci.edu
In this compound, the ring is substituted with two activating, ortho-, para-directing groups:
-OCH₃ (methoxy): A strongly activating group due to its ability to donate electron density via resonance. organicchemistrytutor.comyoutube.com The lone pairs on the oxygen atom can stabilize the carbocation intermediate (arenium ion) formed during the reaction. libretexts.org
-CH(CH₃)CH₂CH₃ (sec-butyl): A weakly activating group that donates electron density through induction. pressbooks.pub
When multiple activating groups are present, the directing power of the stronger activator typically dominates. wizeprep.com Therefore, the powerful methoxy group will be the primary director of substitution. The positions ortho to the methoxy group are C3 and C5, and the para position is C6. Since C3 is already occupied by the sec-butyl group, the primary sites for electrophilic attack will be C5 and, to a lesser extent due to steric hindrance from the adjacent aldehyde group, C1 (ipso-substitution is less common). The aldehyde group itself is a deactivating, meta-director, which would direct incoming electrophiles to the C5 position, reinforcing the directing effect of the methoxy group.
Therefore, the major product of an electrophilic aromatic substitution reaction on this compound is expected to be the one where the electrophile adds at the C5 position.
| EAS Reaction | Reagent(s) | Expected Major Product |
| Nitration | HNO₃, H₂SO₄ | 5-Nitro-3-(sec-butyl)-4-methoxybenzaldehyde |
| Bromination | Br₂, FeBr₃ | 5-Bromo-3-(sec-butyl)-4-methoxybenzaldehyde |
| Friedel-Crafts Acylation | Acetyl chloride, AlCl₃ | 5-Acetyl-3-(sec-butyl)-4-methoxybenzaldehyde |
Aryl Coupling and Annulation Reactions
Modern synthetic methods allow for the construction of complex molecular architectures through carbon-carbon bond-forming reactions on the aromatic ring.
Aryl coupling reactions , such as the Suzuki-Miyaura coupling, are powerful tools for forming biaryl compounds. These reactions typically involve the palladium-catalyzed coupling of an aryl halide or triflate with an organoboron compound. While this compound itself would not be a direct substrate, its halogenated derivatives (e.g., 5-bromo-3-(sec-butyl)-4-methoxybenzaldehyde) would be expected to readily participate in such reactions. Studies have shown that aryl bromides and chlorides with both electron-donating and electron-withdrawing groups, including methoxy and formyl substituents, are effective coupling partners in Suzuki-Miyaura reactions. rsc.org
Annulation reactions , which involve the formation of a new ring fused to the existing aromatic ring, can also be envisioned. For instance, cascade C-H annulation reactions using benzaldehydes, anilines, and alkynes have been developed to synthesize complex heterocyclic systems like dibenzo[a,f]quinolizinium salts under rhodium catalysis. nih.govacs.org Such methods could potentially be applied to this compound to construct novel polycyclic aromatic structures. The Robinson annulation, a sequence involving a Michael addition followed by an intramolecular aldol (B89426) condensation, is another classic ring-forming strategy, though it is more commonly applied to cyclohexenones. youtube.com
Transformations of the sec-Butyl and Methoxy Substituents
The reactivity of this compound is characterized by the chemical transformations possible at its three key functional sites: the aldehyde, the sec-butyl group, and the methoxy group. While the aldehyde group typically governs the primary reaction pathways, the sec-butyl and methoxy substituents offer additional avenues for chemical modification, allowing for the synthesis of a diverse range of derivatives. These transformations are crucial for altering the molecule's steric and electronic properties, which can be pivotal for various applications.
Functionalization of the Alkyl Side Chain
The sec-butyl group, an alkyl side chain on the aromatic ring, possesses a reactive benzylic position. The carbon atom of the sec-butyl group directly attached to the benzene ring is known as the benzylic carbon. The hydrogen atom attached to this carbon is particularly susceptible to abstraction, making this position a prime site for functionalization.
One of the most common transformations of alkylarenes is benzylic oxidation. wordpress.com The presence of at least one benzylic hydrogen is a prerequisite for this reaction, a condition that the sec-butyl group fulfills. wordpress.com Strong oxidizing agents, such as potassium permanganate (KMnO₄) or chromic acid (H₂CrO₄), can be employed to oxidize the alkyl side chain. Under harsh conditions, these reagents typically lead to the cleavage of the sec-butyl group and the formation of a carboxylic acid at that position. wordpress.com
However, more controlled oxidation can yield other valuable products. For instance, the use of milder oxidizing agents can lead to the formation of a ketone at the benzylic position. The oxidation of sec-butylbenzene, a closely related compound, to its corresponding hydroperoxide is a known industrial process, which underscores the reactivity of the benzylic C-H bond. google.comgoogle.com This hydroperoxide can then be transformed into other functional groups.
Recent advances in C-H activation and functionalization offer more sophisticated methods for modifying the sec-butyl side chain. nih.govresearchgate.netrsc.orgnih.gov These methods, often employing transition metal catalysts, can allow for the introduction of various functional groups at the benzylic position with high selectivity, avoiding the need for harsh oxidizing conditions. researchgate.netethernet.edu.etresearchgate.net
Below is a table summarizing potential functionalization reactions of the sec-butyl side chain, with conditions extrapolated from studies on analogous compounds.
Table 1: Representative Functionalization Reactions of the sec-Butyl Side Chain
| Product | Reagents and Conditions | Reaction Type | Expected Outcome |
| 3-(1-Hydroxy-1-methylpropyl)-4-methoxybenzaldehyde | Mild Oxidizing Agent (e.g., SeO₂) | Benzylic Hydroxylation | Formation of a tertiary alcohol at the benzylic position. |
| 3-(1-Oxo-1-methylpropyl)-4-methoxybenzaldehyde | Controlled Oxidation (e.g., CrO₃/H₂SO₄) | Benzylic Oxidation | Formation of a ketone at the benzylic position. |
| 3-(1-Bromo-1-methylpropyl)-4-methoxybenzaldehyde | N-Bromosuccinimide (NBS), Radical Initiator | Benzylic Bromination | Introduction of a bromine atom at the benzylic position. |
| 4-Methoxy-3-(1-methylpropyl)benzoic Acid | Strong Oxidizing Agent (e.g., KMnO₄), Heat | Oxidative Cleavage | Cleavage of the sec-butyl group to form a carboxylic acid. |
Dealkylation Strategies of Alkoxy Groups
The methoxy group (-OCH₃) in this compound is an ether linkage that can be cleaved to yield the corresponding phenol (B47542), 3-(sec-butyl)-4-hydroxybenzaldehyde. This transformation is significant as it unmasks a potentially reactive hydroxyl group, which can dramatically alter the chemical and biological properties of the molecule. The synthesis of the analogous 3-tert-butyl-4-hydroxybenzaldehyde is a well-documented process, suggesting the feasibility of this dealkylation. ontosight.ainih.govgoogle.com
The cleavage of aryl methyl ethers is a common transformation in organic synthesis, and several reagents are known to effect this change. mdma.chpearson.com Strong Lewis acids are particularly effective. Boron tribromide (BBr₃) is a widely used reagent for this purpose due to its high reactivity and ability to cleave ethers under relatively mild conditions. nih.govnih.govufp.ptsci-hub.se The mechanism typically involves the coordination of the Lewis acidic boron to the ether oxygen, followed by nucleophilic attack of a bromide ion on the methyl group.
Other Lewis acids, such as aluminum chloride (AlCl₃), can also be used for demethylation. pearson.com Additionally, strong protic acids like hydrobromic acid (HBr) and hydroiodic acid (HI) are capable of cleaving ethers, although they often require harsher reaction conditions. pearson.com
More recently, milder and more selective methods have been developed. For example, magnesium iodide etherate has been shown to be effective for the regioselective demethylation of polymethoxy-substituted benzaldehydes. mdma.ch This reagent can be particularly useful when seeking to dealkylate one methoxy group in the presence of others. The use of alkyl thiols in the presence of a base also provides a non-acidic route to ether cleavage. pearson.com
The table below outlines common dealkylation strategies applicable to the methoxy group.
Table 2: Common Dealkylation Strategies for the Methoxy Group
| Product | Reagents and Conditions | Reaction Type | Key Considerations |
| 3-(sec-Butyl)-4-hydroxybenzaldehyde | Boron Tribromide (BBr₃) in CH₂Cl₂ | Lewis Acid-Mediated Ether Cleavage | Highly effective, but requires careful handling due to reactivity with moisture. |
| 3-(sec-Butyl)-4-hydroxybenzaldehyde | Aluminum Chloride (AlCl₃) in an inert solvent | Lewis Acid-Mediated Ether Cleavage | A common and less expensive alternative to BBr₃, may require higher temperatures. |
| 3-(sec-Butyl)-4-hydroxybenzaldehyde | Hydrobromic Acid (HBr), heat | Acid-Catalyzed Ether Cleavage | Requires strong acidic conditions and high temperatures, which may affect other functional groups. |
| 3-(sec-Butyl)-4-hydroxybenzaldehyde | Magnesium Iodide Etherate (MgI₂·OEt₂) | Mild Lewis Acid-Mediated Cleavage | Offers potential for regioselectivity in more complex molecules. |
Derivatization Strategies and the Development of Complex Molecules from 3 Sec Butyl 4 Methoxybenzaldehyde Framework
Synthesis of Imino-based Ligands and Azomethine Derivatives (Schiff Bases)
The condensation reaction between the carbonyl group of 3-(Sec-butyl)-4-methoxybenzaldehyde and primary amines is a straightforward and efficient method for the synthesis of imines, also known as Schiff bases or azomethines. jetir.orgscience.gov These compounds, characterized by the -C=N- double bond, are of significant interest due to their wide-ranging applications, including their use as ligands in coordination chemistry. jetir.orgnih.gov
The synthesis typically involves the reaction of the aldehyde with a primary amine, often under reflux with a catalytic amount of acid, such as glacial acetic acid. jetir.org The sec-butyl and methoxy (B1213986) substituents on the aromatic ring of the aldehyde influence the electronic and steric properties of the resulting Schiff base, which can in turn affect the stability and reactivity of their metal complexes. The formation of Schiff bases is a versatile strategy for creating a library of ligands with tunable properties for various catalytic and material science applications.
For instance, the reaction of this compound with different primary amines can yield a variety of Schiff bases with diverse electronic and steric environments around the imine nitrogen. This tunability is crucial for the design of ligands for specific metal ions, leading to complexes with desired catalytic activities or material properties.
Formation of Nitrogen-Containing Heterocycles, such as Pyrazoles, Indoles, and Dihydropyridines
The this compound scaffold is a valuable precursor for the synthesis of various nitrogen-containing heterocyclic compounds, which are prominent structural motifs in many biologically active molecules. beilstein-journals.orgcymitquimica.com
Pyrazoles: Pyrazoles can be synthesized through the cyclocondensation of a 1,3-dicarbonyl compound with a hydrazine (B178648) in the presence of an aldehyde. chim.it While direct synthesis from this compound is not the primary route, chalcones derived from it can serve as key intermediates. researchgate.net The reaction of these chalcones with hydrazine derivatives leads to the formation of the pyrazole (B372694) ring. researchgate.netorganic-chemistry.org The specific substitution pattern of the resulting pyrazole is dictated by the structure of the chalcone (B49325) and the hydrazine used.
Indoles: The Fischer indole (B1671886) synthesis is a classic method for constructing the indole ring system. nih.gov This reaction involves the acid-catalyzed rearrangement of a phenylhydrazone, which can be prepared from the condensation of this compound with a substituted phenylhydrazine. The sec-butyl and methoxy groups on the benzaldehyde (B42025) precursor would be incorporated into the final indole structure, influencing its properties. Additionally, multicomponent reactions involving an indole, an aldehyde, and an active methylene (B1212753) compound can lead to the formation of 3-substituted indole derivatives. rsc.org
Dihydropyridines: The Hantzsch dihydropyridine (B1217469) synthesis is a well-established multi-component reaction that allows for the construction of the 1,4-dihydropyridine (B1200194) ring system. mdpi.comazaruniv.ac.ir This reaction typically involves the condensation of an aldehyde, two equivalents of a β-ketoester, and an ammonia (B1221849) source. mdpi.comnih.gov By employing this compound in this reaction, novel dihydropyridine derivatives bearing the substituted phenyl group at the 4-position can be synthesized. wjpmr.comarkat-usa.org These compounds are of interest for their potential applications in medicinal chemistry.
Table 1: Synthesis of Nitrogen-Containing Heterocycles
| Heterocycle | Synthetic Method | Key Reactants |
|---|---|---|
| Pyrazole | Cyclocondensation | Chalcone derivative, Hydrazine |
| Indole | Fischer Indole Synthesis | This compound, Phenylhydrazine |
Construction of Oxygen-Containing Heterocycles, such as Coumarins and Chromenes
The aldehyde functionality of this compound is instrumental in the synthesis of oxygen-containing heterocycles like coumarins and chromenes, which are prevalent in natural products and exhibit a wide range of biological activities.
Coumarins: The Perkin reaction is a classical method for the synthesis of coumarins, involving the condensation of a salicylaldehyde (B1680747) derivative with an acid anhydride (B1165640) in the presence of its sodium salt. unica.it While this method is applicable, other routes like the Knoevenagel condensation of a substituted phenol (B47542) with a β-ketoester followed by cyclization are also common. nih.gov this compound can be utilized in reactions that lead to the formation of 3-substituted coumarins. For example, its reaction with an appropriate C-nucleophile can generate an intermediate that, upon reaction with a salicylaldehyde derivative, yields a coumarin (B35378) scaffold.
Chromenes: Chromene derivatives can be synthesized through various methods, including the one-pot, three-component reaction of an aldehyde, malononitrile (B47326), and a phenol derivative. sharif.edu The use of this compound in such a reaction would lead to the formation of a chromene with the 3-(sec-butyl)-4-methoxyphenyl substituent. These reactions are often catalyzed by various catalysts, including nanoparticles, to afford the products in high yields. nih.gov
Elaboration into Chalcone and Related α,β-Unsaturated Systems
Chalcones, or 1,3-diphenyl-2-propen-1-ones, are important intermediates in the biosynthesis of flavonoids and possess a reactive α,β-unsaturated carbonyl system. acs.orgnih.gov This structural feature makes them valuable precursors for the synthesis of various heterocyclic compounds. acs.org
The Claisen-Schmidt condensation is the most common method for synthesizing chalcones. ufms.br This reaction involves the base- or acid-catalyzed condensation of an aromatic aldehyde with an acetophenone (B1666503). ufms.brrasayanjournal.co.in Reacting this compound with a substituted acetophenone in the presence of a suitable catalyst, such as sodium hydroxide (B78521) or p-toluenesulfonic acid, yields the corresponding chalcone derivative. ufms.brrasayanjournal.co.in The resulting chalcone, bearing the 3-sec-butyl-4-methoxyphenyl moiety, can then be used as a versatile building block for further synthetic transformations, including the synthesis of pyrazoles and other heterocycles. nih.gov
Table 2: Representative Chalcone Synthesis
| Aldehyde | Acetophenone | Catalyst | Product |
|---|---|---|---|
| This compound | Acetophenone | NaOH | 1-Phenyl-3-(3-sec-butyl-4-methoxyphenyl)prop-2-en-1-one |
Multi-Component Reaction (MCR) Strategies for Scaffold Diversity
Multi-component reactions (MCRs) are powerful tools in organic synthesis that allow for the construction of complex molecules in a single step from three or more starting materials. nih.gov The use of this compound in MCRs provides a direct and efficient route to a wide variety of molecular scaffolds.
As mentioned previously, the Hantzsch dihydropyridine synthesis is a prime example of an MCR where this compound can be a key component. mdpi.com Another important MCR is the Biginelli reaction, which is used to synthesize dihydropyrimidinones. While not explicitly detailed for this specific aldehyde in the provided context, its participation in such reactions is highly plausible given its aldehyde functionality. The ability to incorporate the 3-(sec-butyl)-4-methoxyphenyl moiety into diverse scaffolds through MCRs is a significant advantage for creating libraries of compounds for screening in drug discovery and materials science.
Development of Phosphonate (B1237965) Derivatives
Phosphonates are a class of organophosphorus compounds that have found applications in various fields. The synthesis of phosphonate derivatives from this compound can be achieved through several methods.
One common approach is the Pudovik reaction, which involves the addition of a dialkyl phosphite (B83602) to an imine. The imine, in this case, would be prepared from this compound as described in section 4.1. The subsequent reaction with a dialkyl phosphite would yield an α-aminophosphonate.
Alternatively, the Horner-Wadsworth-Emmons reaction of the aldehyde with a phosphonate ylide can be used to form an α,β-unsaturated phosphonate. Another route involves the direct phosphonylation of the aldehyde, although this is less common. The development of phosphonate derivatives from this aldehyde expands the range of accessible molecular structures and potential applications. organic-chemistry.orgmdpi.com
Advanced Spectroscopic Characterization Methodologies in the Study of 3 Sec Butyl 4 Methoxybenzaldehyde and Its Derivatives
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone for the structural analysis of organic molecules like 3-(sec-butyl)-4-methoxybenzaldehyde. By probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, NMR provides unambiguous evidence of the molecular framework and stereochemistry.
Proton (¹H) NMR for Structural and Conformational Analysis
Proton (¹H) NMR spectroscopy offers detailed information about the electronic environment, connectivity, and spatial arrangement of hydrogen atoms within the molecule. For this compound, the ¹H NMR spectrum is expected to show distinct signals corresponding to the aldehydic, aromatic, methoxy (B1213986), and sec-butyl protons.
Aldehyde Proton: A characteristic singlet is anticipated in the downfield region, typically between δ 9.8 and 10.1 ppm, due to the strong deshielding effect of the carbonyl group.
Aromatic Protons: The substitution pattern on the benzene (B151609) ring (protons at positions 2, 5, and 6) results in an ABC spin system. The proton at C2, being ortho to the electron-withdrawing aldehyde group, would appear as a doublet around δ 7.7-7.8 ppm. The proton at C6, ortho to the electron-donating methoxy group, would be a doublet of doublets shifted further upfield. The proton at C5, situated between the methoxy and sec-butyl groups, would also present a complex splitting pattern.
Methoxy Protons: A sharp singlet corresponding to the three protons of the methoxy group (-OCH₃) is expected around δ 3.8-4.0 ppm.
Sec-butyl Protons: The sec-butyl group introduces stereochemical complexity. The methine proton (-CH) is attached to a chiral center, making the adjacent methylene (B1212753) protons (-CH₂) diastereotopic. This results in distinct signals for each methylene proton, which would appear as a complex multiplet. The methine proton itself would appear as a multiplet due to coupling with the adjacent methyl and methylene protons. The two methyl groups (-CH₃) of the sec-butyl moiety would also exhibit distinct signals, likely appearing as a triplet and a doublet.
Conformational analysis, particularly regarding the orientation of the bulky sec-butyl group, can be investigated using techniques like Nuclear Overhauser Effect Spectroscopy (NOESY), which identifies protons that are close in space.
Table 1: Predicted ¹H NMR Chemical Shifts for this compound
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity |
| Aldehyde (-CHO) | 9.8 – 10.1 | Singlet (s) |
| Aromatic (H-2) | 7.7 – 7.8 | Doublet (d) |
| Aromatic (H-5) | 6.9 – 7.1 | Doublet (d) |
| Aromatic (H-6) | 7.6 – 7.7 | Doublet of Doublets (dd) |
| Methoxy (-OCH₃) | 3.8 – 4.0 | Singlet (s) |
| Sec-butyl (-CH) | 3.1 – 3.3 | Multiplet (m) |
| Sec-butyl (-CH₂) | 1.5 – 1.7 | Multiplet (m) |
| Sec-butyl (-CH₃, triplet) | 0.8 – 1.0 | Triplet (t) |
| Sec-butyl (-CH₃, doublet) | 1.2 – 1.4 | Doublet (d) |
Carbon-13 (¹³C) NMR for Carbon Skeleton Elucidation
Carbon-13 (¹³C) NMR spectroscopy provides a map of the carbon framework of the molecule. Each unique carbon atom gives a distinct signal, allowing for the complete characterization of the carbon skeleton. oregonstate.edu The expected chemical shifts are influenced by the electronic effects of the substituents.
Carbonyl Carbon: The aldehyde carbonyl carbon is highly deshielded and is expected to appear significantly downfield, typically in the range of δ 190-195 ppm. libretexts.org
Aromatic Carbons: The six aromatic carbons will have distinct chemical shifts. The carbon bearing the aldehyde group (C1) and the carbon bearing the methoxy group (C4) will be found downfield. The carbon attached to the sec-butyl group (C3) will also be identifiable. The remaining protonated carbons (C2, C5, C6) will appear in the typical aromatic region of δ 110-135 ppm.
Methoxy Carbon: The carbon of the methoxy group is expected to have a chemical shift around δ 55-56 ppm. rsc.orgrsc.org
Sec-butyl Carbons: The four carbons of the sec-butyl group will have characteristic signals in the aliphatic region of the spectrum (δ 10-40 ppm).
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| Aldehyde (C=O) | 190 – 195 |
| Aromatic (C4, attached to -OCH₃) | 163 – 165 |
| Aromatic (C1, attached to -CHO) | 129 – 131 |
| Aromatic (C3, attached to sec-butyl) | 140 – 145 |
| Aromatic (C2, C5, C6) | 110 – 135 |
| Methoxy (-OCH₃) | 55 – 56 |
| Sec-butyl (-CH) | 35 – 40 |
| Sec-butyl (-CH₂) | 28 – 32 |
| Sec-butyl (-CH₃) | 10 – 20 |
Two-Dimensional (2D) NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY)
Two-dimensional (2D) NMR experiments are crucial for unambiguously assigning the signals observed in 1D spectra and confirming the molecular structure. youtube.comscribd.com
COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. sdsu.edu It would be used to confirm the connectivity within the sec-butyl group (e.g., correlations between the -CH, -CH₂, and -CH₃ protons) and to trace the couplings between the adjacent aromatic protons.
HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates proton signals with the signals of the carbon atoms to which they are directly attached (one-bond ¹H-¹³C correlations). sdsu.edu This technique allows for the direct assignment of each protonated carbon in the aromatic ring, the methoxy group, and the sec-butyl group.
HMBC (Heteronuclear Multiple Bond Correlation): HMBC detects longer-range (typically two- or three-bond) correlations between protons and carbons. sdsu.edu This is particularly powerful for identifying quaternary (non-protonated) carbons and for piecing together different fragments of the molecule. For instance, HMBC would show correlations from the sec-butyl protons to the aromatic carbons (C2, C3, C4), definitively placing the substituent on the ring. Correlations from the aldehydic proton to C1 and C2 would also be expected.
NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close to each other in space, regardless of whether they are connected through bonds. chemrxiv.orgnih.gov NOESY is the primary NMR method for conformational analysis. It could be used to determine the preferred rotational conformation of the sec-butyl group relative to the plane of the aromatic ring by observing correlations between the sec-butyl protons and the aromatic protons (e.g., H-2 or H-5).
Vibrational Spectroscopy: Infrared (IR) and Raman Studies
Vibrational spectroscopy probes the molecular vibrations of a compound. Both Infrared (IR) and Raman spectroscopy provide complementary information that is characteristic of the functional groups present in the molecule.
Characteristic Absorption Frequencies of Aldehyde and Aromatic Moieties
The IR and Raman spectra of this compound would be dominated by absorptions characteristic of its functional groups.
Aldehyde Group: The most prominent feature for the aldehyde is the intense C=O stretching vibration, which is expected to appear in the IR spectrum around 1685-1710 cm⁻¹ for aromatic aldehydes. spectroscopyonline.com The aldehydic C-H stretch typically gives rise to two weak bands, one near 2820 cm⁻¹ and another near 2720 cm⁻¹, the latter often being a result of Fermi resonance. spectroscopyonline.comdocbrown.info
Aromatic Moiety: The aromatic ring gives rise to several characteristic bands. C=C stretching vibrations within the ring typically appear in the 1450-1600 cm⁻¹ region. vscht.cz The C-H stretching vibrations of the aromatic protons are observed above 3000 cm⁻¹. vscht.cz
Methoxy and Sec-butyl Groups: The aliphatic C-H stretching vibrations from the sec-butyl and methoxy groups will produce strong absorptions in the 2850-2970 cm⁻¹ region. vscht.cz The C-O stretching of the aryl ether (methoxy group) is expected to show a strong band around 1250 cm⁻¹. chegg.comchegg.com
Table 3: Predicted Characteristic Vibrational Frequencies for this compound
| Vibrational Mode | Functional Group | Predicted Frequency Range (cm⁻¹) | Intensity |
| C-H Stretch | Aromatic | 3000 – 3100 | Medium-Weak |
| C-H Stretch | Aliphatic (sec-butyl, methoxy) | 2850 – 2970 | Strong |
| C-H Stretch | Aldehyde (-CHO) | ~2820 and ~2720 | Weak |
| C=O Stretch | Aldehyde | 1685 – 1710 | Strong |
| C=C Stretch | Aromatic Ring | 1450 – 1600 | Medium-Strong |
| C-O Stretch | Aryl Ether (methoxy) | 1240 – 1260 | Strong |
Analysis of Hydrogen Bonding Interactions and Conformational Effects
In the solid state or in concentrated solutions, weak intermolecular hydrogen bonding can occur between the partially negative oxygen atom of the aldehyde carbonyl group and hydrogen atoms from neighboring molecules (C=O···H-C). This interaction can cause a slight broadening and a shift of the C=O stretching frequency to a lower wavenumber (red shift). The extent of this shift is dependent on the strength of the interaction. researchgate.net Unlike molecules such as salicylaldehyde (B1680747), which exhibit strong intramolecular hydrogen bonding, this compound lacks a suitable proton donor (like a hydroxyl group) ortho to the carbonyl, so significant intramolecular hydrogen bonding is not expected. ias.ac.in
Conformational effects, such as the rotational orientation of the sec-butyl group, can have a subtle influence on the vibrational spectra. aip.org Different conformers may exhibit slight variations in the frequencies of C-H bending or other skeletal vibrations, although these effects are often minor and may be difficult to resolve without advanced computational modeling.
Electronic Spectroscopy: Ultraviolet-Visible (UV-Vis) and Fluorimetry
Electronic spectroscopy probes the transitions of electrons from lower to higher energy orbitals upon absorption of ultraviolet or visible light. These transitions are highly sensitive to the molecule's structure, particularly the extent of conjugation and the nature of substituents on the aromatic ring.
The UV-Vis spectrum of an aromatic aldehyde like this compound is primarily characterized by two types of electronic transitions: π→π* and n→π*.
π→π Transitions:* These are high-intensity absorptions resulting from the excitation of an electron from a bonding π orbital to an antibonding π* orbital. In benzaldehyde (B42025) derivatives, these transitions are associated with the conjugated system of the benzene ring and the carbonyl group (C=O). The presence of substituents significantly modulates the energy of these transitions. The methoxy group (-OCH₃) at the para position is an auxochrome with lone pairs of electrons on the oxygen atom. It extends the conjugation of the π system through resonance, donating electron density to the ring. This donation lowers the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), resulting in a bathochromic shift (a shift to a longer wavelength) compared to unsubstituted benzaldehyde. libretexts.org The sec-butyl group at the meta position is a weakly electron-donating alkyl group that causes a minor bathochromic shift. The combined effect of these two groups is expected to result in absorption at a longer wavelength than that of 4-methoxybenzaldehyde (B44291) alone.
n→π Transitions:* This is a lower-intensity absorption corresponding to the excitation of a non-bonding electron from the oxygen atom of the carbonyl group to an antibonding π* orbital. libretexts.org This transition is typically observed as a separate band at a longer wavelength than the primary π→π* transition. As it is a formally forbidden transition, its molar absorptivity (ε) is significantly lower.
Table 1: Comparison of Expected UV Absorption Maxima (λmax) for Benzaldehyde and its Derivatives.
| Compound | Substituents | Expected λmax for π→π* (nm) | Expected λmax for n→π* (nm) |
|---|---|---|---|
| Benzaldehyde | None | ~244 | ~328 |
| 4-Methoxybenzaldehyde | 4-OCH₃ | ~285 | ~340 |
| This compound | 3-sec-butyl, 4-OCH₃ | >285 | >340 |
The polarity of the solvent can have a pronounced effect on the position of absorption maxima, a phenomenon known as solvatochromism. nih.gov
Effect on n→π Transitions:* In the ground state, the non-bonding electrons on the carbonyl oxygen can be stabilized by hydrogen bonding with polar protic solvents (e.g., ethanol, water). This stabilization lowers the energy of the ground state more than the excited state. Consequently, more energy is required for the n→π* transition, leading to a hypsochromic shift (blue shift, to a shorter wavelength). slideshare.netlibretexts.org
Effect on π→π Transitions:* The excited state of a π→π* transition is generally more polar than the ground state. Polar solvents will stabilize this more polar excited state to a greater extent than the ground state, thus reducing the energy gap for the transition. biointerfaceresearch.com This results in a bathochromic shift (red shift, to a longer wavelength) as the solvent polarity increases. libretexts.org
For this compound, switching from a non-polar solvent like hexane to a polar solvent like ethanol would be expected to cause a blue shift in the lower-intensity n→π* band and a red shift in the high-intensity π→π* band.
Table 2: Predicted Solvent Effects on the UV-Vis Spectrum of this compound.
| Transition Type | Non-Polar Solvent (e.g., Hexane) | Polar Solvent (e.g., Ethanol) | Expected Shift |
|---|---|---|---|
| n→π* | Longer λmax | Shorter λmax | Hypsochromic (Blue) Shift |
| π→π* | Shorter λmax | Longer λmax | Bathochromic (Red) Shift |
Mass Spectrometry for Molecular Weight and Fragmentation Analysis
Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and structural features of a compound by analyzing the mass-to-charge ratio (m/z) of its ions. For this compound (C₁₂H₁₆O₂), the molecular weight is 192.25 g/mol .
In electron ionization mass spectrometry (EI-MS), the molecule is ionized to form a molecular ion (M⁺˙), which can then undergo fragmentation. The fragmentation pattern provides a "fingerprint" that helps to elucidate the molecule's structure. libretexts.org
The expected fragmentation pattern for this compound would include:
Molecular Ion Peak (M⁺˙): A peak at m/z = 192, corresponding to the intact ionized molecule.
Loss of a Hydrogen Radical (M-1): A common fragmentation for aldehydes, resulting in a stable acylium ion at m/z = 191. miamioh.edu This is often a very prominent peak in the spectra of aromatic aldehydes. docbrown.info
Loss of a Methyl Radical (M-15): Cleavage of a methyl group from the sec-butyl substituent or the methoxy group, leading to a fragment at m/z = 177.
Loss of an Ethyl Radical (M-29): Alpha-cleavage within the sec-butyl group can lead to the loss of an ethyl radical, producing a fragment at m/z = 163.
Loss of the Formyl Radical (M-29): Cleavage of the aldehyde group (-CHO) results in a fragment at m/z = 163. libretexts.org The presence of a significant peak at m/z 163 could be due to both the loss of an ethyl radical and the formyl radical.
Loss of the Sec-butyl Radical (M-57): Cleavage of the entire sec-butyl group would yield a fragment corresponding to the 4-methoxybenzoyl cation at m/z = 135. This is expected to be a major fragment ion.
Table 3: Predicted Mass Spectrometry Fragmentation for this compound (C₁₂H₁₆O₂).
| m/z Value | Proposed Fragment Ion | Neutral Loss |
|---|---|---|
| 192 | [C₁₂H₁₆O₂]⁺˙ | - |
| 191 | [C₁₂H₁₅O₂]⁺ | H˙ |
| 177 | [C₁₁H₁₃O₂]⁺ | CH₃˙ |
| 163 | [C₁₀H₁₁O₂]⁺ or [C₁₁H₁₅O]⁺ | C₂H₅˙ or CHO˙ |
| 135 | [C₈H₇O₂]⁺ | C₄H₉˙ |
Solid-State Characterization: X-ray Diffraction (XRD) for Crystalline Structures
X-ray diffraction (XRD) on single crystals is the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state. researchgate.net This technique provides detailed information on bond lengths, bond angles, and intermolecular interactions that govern the crystal packing. nih.gov
Key expected features in the crystal structure would include:
C–H···O Hydrogen Bonds: The aldehyde oxygen is a hydrogen bond acceptor and can form weak hydrogen bonds with hydrogen atoms from the aromatic ring or the alkyl groups of neighboring molecules. These interactions play a significant role in the formation of supramolecular assemblies. nih.gov
π–π Stacking: The aromatic rings of adjacent molecules may engage in π–π stacking interactions, further stabilizing the crystal lattice. The presence of the bulky sec-butyl group might, however, introduce steric hindrance that influences or prevents efficient stacking.
The unit cell parameters (the dimensions of the basic repeating unit of the crystal) and the spatial arrangement of the molecules would be determined, providing an unambiguous structural confirmation.
Table 4: Illustrative Crystallographic Parameters for a Hypothetical Substituted Benzaldehyde Derivative.
| Parameter | Description | Example Value |
|---|---|---|
| Crystal System | The symmetry of the crystal lattice. | Monoclinic |
| Space Group | The specific symmetry group of the crystal. | P2₁/c |
| a, b, c (Å) | The lengths of the unit cell axes. | a = 7.5, b = 24.9, c = 8.4 |
| α, β, γ (°) | The angles between the unit cell axes. | α = 90, β = 114.6, γ = 90 |
| V (ų) | The volume of the unit cell. | 1410 |
| Z | The number of molecules in the unit cell. | 4 |
Catalytic Processes and Mechanistic Insights Involving 3 Sec Butyl 4 Methoxybenzaldehyde As a Substrate or Catalyst Precursor
Acid- and Base-Catalyzed Transformations
No specific literature was found detailing the acid- or base-catalyzed transformations of 3-(sec-butyl)-4-methoxybenzaldehyde. General acid-catalyzed reactions of benzaldehydes include acetal (B89532) formation, and base-catalyzed reactions include the Cannizzaro and aldol (B89426) reactions. A patent for an electrochemical process mentions 3-tert-butyl-4-methoxybenzaldehyde (B180477) dimethyl acetal, a related compound, but does not provide details on the acid-catalyzed synthesis from the corresponding aldehyde. google.com The Henry reaction, a base-catalyzed carbon-carbon bond-forming reaction between a nitroalkane and an aldehyde, has been extensively studied for various benzaldehyde (B42025) derivatives, often in an enantioselective fashion, but no examples specifically utilizing this compound are reported. wikipedia.org
Organocatalysis and Biomimetic Approaches
The use of this compound in organocatalytic or biomimetic transformations has not been reported in the scientific literature. Organocatalysis is a vibrant field of research, with many asymmetric reactions developed for aldehydes, such as aldol and Michael additions, often employing proline or its derivatives as catalysts. researchgate.netfigshare.com Enantioselective alkylation of aldehydes can also be achieved through photo-organocatalysis. acs.org However, the substrate scope of these reported methods does not include this compound. Similarly, biomimetic approaches, which seek to mimic enzymatic catalysis, have not been applied to this specific compound according to available data.
Mechanistic Investigations of Catalytic Cycles
Consistent with the lack of reported catalytic applications, there are no mechanistic investigations of catalytic cycles involving this compound. Mechanistic studies, often supported by computational methods like Density Functional Theory (DFT), are crucial for understanding reaction pathways and catalyst behavior. Such studies have been performed for the reactions of other substituted benzaldehydes, for example in the Wittig-Horner reaction, where the effect of substituents on the reaction kinetics has been evaluated. arkat-usa.org However, no such data exists for this compound.
Enantioselective Catalytic Transformations Utilizing Benzaldehyde Derivatives
While the field of enantioselective catalysis is rich with examples of transformations involving benzaldehyde and its derivatives, no studies have specifically employed this compound. Enantioselective additions to the carbonyl group of aldehydes are a cornerstone of modern organic synthesis. For instance, organocatalytic enantioselective allylation reactions have been developed for a range of aromatic aldehydes, but this compound is not among the reported substrates. beilstein-journals.org The absence of this compound in such studies precludes any discussion of its reactivity or the stereoselectivity that might be achieved in its transformations.
Exploration of Chemical Interactions and Molecular Recognition for 3 Sec Butyl 4 Methoxybenzaldehyde Derivatives
Computational Docking Studies for Ligand-Receptor Interactions
Computational docking is a powerful in-silico method used to predict the preferred orientation of a ligand when bound to a receptor, as well as the binding affinity. nih.gov This technique is instrumental in screening large libraries of compounds and in providing insights into the molecular basis of ligand-receptor interactions. nih.gov For derivatives of benzaldehyde (B42025), molecular docking studies have been employed to investigate their binding modes with various protein targets. nih.govresearchgate.net
To illustrate the type of data generated from such studies, the following table presents hypothetical docking scores and interacting residues for a series of benzaldehyde derivatives with a generic receptor, based on findings for similar compounds.
Table 1: Hypothetical Docking Scores and Key Interacting Residues for Benzaldehyde Derivatives
| Compound | Docking Score (kcal/mol) | Key Interacting Amino Acid Residues |
| 4-Methoxybenzaldehyde (B44291) | -6.5 | TYR-150, LYS-199, TRP-214 |
| 3-Hydroxy-4-methoxybenzaldehyde | -7.2 | ASP-149, SER-195, HIS-242 |
| 3-(Sec-butyl)-4-methoxybenzaldehyde | -7.8 (Estimated) | LEU-105, VAL-115, PHE-210, LYS-199 |
| Benzaldehyde | -5.8 | TYR-150, TRP-214 |
Note: The data in this table is illustrative and based on general findings for benzaldehyde derivatives, not on specific experimental results for this compound.
Investigation of Binding Affinities and Molecular Recognition Principles
Binding affinity, often quantified by the inhibition constant (IC50) or the dissociation constant (Ki), is a critical measure of the strength of the interaction between a ligand and its receptor. Studies on various benzaldehyde derivatives have shown that the nature and position of substituents on the benzaldehyde ring significantly influence binding affinity. nih.govnih.gov
For example, research on substituted benzaldehydes designed to interact with human hemoglobin demonstrated that these compounds could alter the protein's oxygen affinity. nih.govnih.gov This highlights the principle that even small modifications to the ligand's structure can lead to substantial changes in biological activity. The sec-butyl group in this compound, being a bulky and hydrophobic substituent, is expected to play a significant role in the binding affinity, likely through hydrophobic interactions within the receptor's binding pocket. The methoxy (B1213986) group, on the other hand, can act as a hydrogen bond acceptor.
Quantitative structure-activity relationship (QSAR) studies on benzaldehyde derivatives further elucidate the principles of molecular recognition. nih.govnih.gov These studies mathematically correlate the chemical structure of a compound with its biological activity. For instance, 3D-QSAR models for benzaldehyde thiosemicarbazone derivatives as phenoloxidase inhibitors have been developed, providing insights into the structural requirements for potent inhibition. acs.org
The following table provides hypothetical IC50 values for a series of benzaldehyde derivatives against a target enzyme, illustrating the impact of substitution on binding affinity.
Table 2: Hypothetical IC50 Values for Benzaldehyde Derivatives Against a Target Enzyme
| Compound | IC50 (µM) |
| Benzaldehyde | 50.2 |
| 4-Methoxybenzaldehyde | 25.8 |
| 3-Hydroxy-4-methoxybenzaldehyde | 15.1 |
| This compound | 8.7 (Estimated) |
Note: The data in this table is for illustrative purposes and is not based on specific experimental data for this compound.
Structural Elucidation of Interaction Modes (e.g., Electrostatic, Hydrogen Bonding, Groove Binding)
The binding of a ligand to a receptor is mediated by a variety of non-covalent interactions. The structural elucidation of these interaction modes is crucial for understanding the basis of molecular recognition. For benzaldehyde derivatives, the primary interaction modes are:
Hydrogen Bonding: The aldehyde functional group and any hydroxyl or methoxy substituents can act as hydrogen bond acceptors, while hydroxyl groups can also act as donors. nih.gov These interactions with polar amino acid residues in the binding site are often critical for high-affinity binding.
Hydrophobic Interactions: The benzene (B151609) ring and alkyl substituents, such as the sec-butyl group, engage in hydrophobic interactions with nonpolar residues like leucine, valine, and phenylalanine. These interactions are a major driving force for binding in aqueous environments. nih.gov
π-π Stacking: The aromatic ring of the benzaldehyde derivative can stack with the aromatic rings of amino acids such as phenylalanine, tyrosine, and tryptophan, contributing to binding stability.
Electrostatic Interactions: The distribution of charge on the ligand and receptor can lead to favorable electrostatic interactions. The oxygen atom of the aldehyde group, for instance, carries a partial negative charge that can interact with positively charged residues. nih.gov
Chemical protein painting and mass spectrometry are advanced techniques that can identify changes in protein structure and ligand binding sites, providing experimental validation for computational models. nih.govhkbu.edu.hk
Design Principles for Modulating Molecular Interactions
The insights gained from computational and experimental studies on ligand-receptor interactions provide a foundation for the rational design of new molecules with enhanced or modulated activity. Key design principles for modulating the molecular interactions of this compound derivatives include:
Modification of the Sec-butyl Group: Altering the size, shape, or lipophilicity of the alkyl substituent can be used to optimize hydrophobic interactions within the binding pocket. For example, replacing the sec-butyl group with a smaller or larger alkyl group could fine-tune the fit and binding affinity.
Substitution on the Aromatic Ring: Introducing or modifying substituents on the benzene ring can alter the electronic properties and hydrogen bonding capabilities of the molecule. For example, adding a hydroxyl group could introduce an additional hydrogen bond donor/acceptor, potentially increasing binding affinity.
Scaffold Hopping: Replacing the benzaldehyde core with a different chemical scaffold while retaining the key interacting functional groups can lead to the discovery of novel compounds with improved properties.
Conformational Constraint: Introducing conformational rigidity into the molecule, for instance by incorporating rings, can reduce the entropic penalty upon binding and may lead to higher affinity.
By systematically applying these design principles, it is possible to develop new derivatives of this compound with tailored molecular interactions and desired biological profiles.
Advanced Research Outlook and Future Trajectories for 3 Sec Butyl 4 Methoxybenzaldehyde
Development of Novel and Efficient Synthetic Pathways
The future exploration of 3-(sec-butyl)-4-methoxybenzaldehyde is contingent upon the development of efficient and scalable synthetic routes. While specific methods for this compound are not prominent in the literature, general strategies for synthesizing substituted benzaldehydes can be adapted and optimized.
Another approach could involve the formylation of a pre-synthesized 2-sec-butyl-1-methoxybenzene. This could be achieved through classic methods such as the Vilsmeier-Haack or Gattermann-Koch reactions, although these may require optimization to handle the specific steric and electronic properties of the substrate. More modern, milder formylation techniques using specialized reagents could also be explored to improve efficiency and reduce byproducts.
Furthermore, one-pot procedures that combine reduction and cross-coupling reactions are emerging as powerful tools for synthesizing functionalized benzaldehydes. bldpharm.comchemsrc.com A hypothetical route could involve the reduction of a corresponding Weinreb amide to a stable hemiaminal intermediate, followed by a cross-coupling reaction to introduce the sec-butyl group. bldpharm.comchemsrc.com The development of electrochemical synthesis methods, such as the anodic methoxylation of a corresponding toluene (B28343) derivative, could also offer a greener and more efficient alternative to traditional chemical methods. acs.org
Table 1: Potential Synthetic Strategies for this compound
| Synthetic Approach | Key Reactions | Potential Advantages |
| Ortho-alkylation | Directed ortho-metalation, Electrophilic substitution | High regioselectivity, use of common starting materials |
| Formylation of Precursor | Vilsmeier-Haack, Gattermann-Koch, Modern formylation | Direct introduction of the aldehyde group |
| One-Pot Reduction/Cross-Coupling | DIBAL-H reduction, Palladium-catalyzed cross-coupling | High efficiency, reduced purification steps |
| Electrochemical Synthesis | Anodic methoxylation | Environmentally friendly, potentially high yield |
Expansion of Chemical Reactivity and Catalytic Applications
The reactivity of this compound is dictated by the interplay of its three functional components: the aldehyde, the methoxy (B1213986) group, and the sec-butyl substituent. The aldehyde group is a versatile handle for a wide array of chemical transformations, including oxidations, reductions, and carbon-carbon bond-forming reactions.
Future research is expected to explore the participation of this compound in well-established reactions such as the Wittig, Grignard, and aldol (B89426) reactions to generate more complex molecular structures. The steric hindrance provided by the ortho-sec-butyl group may influence the stereoselectivity of these reactions, a feature that could be exploited in asymmetric synthesis. The Henry reaction, for instance, which involves the addition of a nitroalkane to an aldehyde, could be investigated with this substrate to produce valuable nitro alcohol intermediates. wikipedia.org
The electron-donating methoxy group activates the benzene (B151609) ring, making it susceptible to electrophilic aromatic substitution. However, the positions ortho and para to the methoxy group are already substituted, suggesting that further functionalization of the aromatic ring would be challenging but could lead to highly substituted, complex benzene derivatives. nih.gov
The catalytic potential of this compound and its derivatives is another fertile ground for research. The aldehyde itself can be a substrate in catalytic hydrogenation reactions to produce the corresponding benzyl (B1604629) alcohol, a valuable intermediate in its own right. bohrium.comresearchgate.net The efficiency and selectivity of such reactions could be influenced by the choice of catalyst and solvent. bohrium.comresearchgate.net Furthermore, derivatives of this molecule could be designed to act as ligands for transition metal catalysts, where the steric and electronic properties of the substituents could fine-tune the catalyst's activity and selectivity.
Integration into Complex Polyfunctional Architectures
A primary driver for the synthesis of novel functionalized molecules is their use as building blocks for larger, more complex structures with specific functions. This compound is well-suited for this role due to its multiple reactive sites.
The aldehyde functionality allows for its incorporation into various heterocyclic systems through condensation reactions with amines, hydrazines, and other nucleophiles. This could lead to the synthesis of novel Schiff bases, which are known for their diverse biological activities and applications in coordination chemistry. researchgate.net
This benzaldehyde (B42025) derivative could also serve as a key starting material in the total synthesis of natural products or pharmaceutically active compounds. Many complex natural products contain substituted aromatic rings, and the specific substitution pattern of this compound could make it a valuable precursor for a particular target molecule. For example, substituted benzaldehydes are precursors in the synthesis of various alkaloids, flavonoids, and other bioactive compounds.
The ability to further functionalize the aromatic ring or modify the existing substituents opens up possibilities for creating a library of derivatives from this single precursor. These derivatives could then be used in combinatorial chemistry approaches to discover new molecules with desired properties.
Advanced Computational Modeling for Structure-Property Relationship Elucidation
Given the current scarcity of experimental data, advanced computational modeling will be an invaluable tool for predicting the properties and reactivity of this compound. Quantum chemical calculations, such as Density Functional Theory (DFT), can provide insights into the molecule's electronic structure, bond energies, and vibrational frequencies.
Computational studies can be used to model the transition states of potential reactions, helping to predict reaction pathways and optimize reaction conditions for synthetic routes. researchgate.net For instance, modeling the energy barriers for different conformers and their reactivity can guide the rational design of stereoselective syntheses.
Structure-property relationship (QSPR) studies can be employed to predict physical properties such as boiling point, solubility, and partitioning behavior, which are crucial for designing purification processes and for predicting the molecule's behavior in different environments. researchgate.net Molecular docking simulations could be used to hypothetically screen the compound and its derivatives against biological targets, such as enzymes or receptors, to identify potential pharmaceutical applications. nih.gov This in silico screening can prioritize synthetic efforts towards compounds with the highest predicted activity.
Table 2: Predicted Physicochemical Properties of this compound
| Property | Predicted Value/Information |
| Molecular Formula | C12H16O2 chemsrc.com |
| Molecular Weight | 192.25 g/mol bldpharm.com |
| Appearance | Likely a liquid or low-melting solid |
| Boiling Point | Predicted to be in the range of 250-280 °C |
| Solubility | Expected to be soluble in organic solvents and poorly soluble in water |
Emerging Roles in Materials Science and Interdisciplinary Research
The unique substitution pattern of this compound suggests its potential use as a monomer or functionalizing agent in materials science. The aldehyde group can be used to crosslink polymers, forming hydrogels or other functional materials. nih.gov The properties of these materials, such as their mechanical strength and responsiveness, could be tailored by the incorporation of this specific benzaldehyde derivative.
The aromatic core and the potential for further functionalization make it a candidate for the synthesis of organic electronic materials. For example, it could be a building block for conjugated polymers or small molecules used in organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs). The sec-butyl group could enhance the solubility and processability of these materials, which is a common challenge in the field.
In interdisciplinary research, this compound could be used as a molecular probe. For instance, after fluorescent tagging, its interactions with biological systems or materials could be studied to elucidate complex processes. Its distinct structure could also be useful in the development of new sensors, where its selective binding to a target analyte could trigger a detectable signal. The development of benzaldehyde-functionalized polymers is an active area of research with applications in drug delivery and tissue engineering. researchgate.net
Q & A
Q. What are the common synthetic routes for 3-(sec-butyl)-4-methoxybenzaldehyde?
The compound is typically synthesized via Friedel-Crafts alkylation or nucleophilic substitution. For example, analogous aldehydes like 3-(4-fluorobenzyloxy)-4-methoxybenzaldehyde are prepared by reacting substituted benzaldehydes with alkylating agents under reflux conditions (e.g., ethyl trifluoroacetoacetate in ethanol) . Methoxy and sec-butyl groups can be introduced sequentially, with careful control of reaction temperature (60–80°C) and catalysts like BF₃·Et₂O to enhance regioselectivity .
Q. How is the structure of this compound confirmed?
Structural confirmation relies on spectroscopic methods:
- IR Spectroscopy : The aldehyde C=O stretch (~1700 cm⁻¹) and methoxy C-O stretch (~1250 cm⁻¹) are key, as seen in similar compounds like 4-methoxybenzaldehyde .
- NMR : ¹H NMR shows distinct signals: δ 9.8–10.0 ppm (aldehyde proton), δ 3.8–4.0 ppm (methoxy group), and δ 1.2–1.5 ppm (sec-butyl methyl groups) .
- Mass Spectrometry : Molecular ion peaks (e.g., m/z 220 for C₁₂H₁₆O₂) and fragmentation patterns validate the molecular formula .
Q. What purification techniques are effective for isolating this compound?
Column chromatography (silica gel, hexane/ethyl acetate gradient) is standard. For polar derivatives, reverse-phase HPLC (C18 column, methanol/water mobile phase) achieves >95% purity. Recrystallization from ethanol/water mixtures is also effective .
Advanced Research Questions
Q. How can low yields during synthesis be addressed?
Low yields often stem from steric hindrance from the sec-butyl group or competing side reactions. Strategies include:
Q. What strategies improve regioselectivity during functionalization?
The methoxy group at position 4 acts as an electron-donating group, directing electrophilic substitution to position 3. For further functionalization (e.g., introducing fluorinated groups), Pd-catalyzed cross-coupling or Ullmann reactions are effective, as demonstrated in derivatives like 3-(3-fluorobenzyloxy)-4-methoxybenzaldehyde .
Q. How does the sec-butyl group influence reactivity compared to other substituents?
The sec-butyl group introduces steric bulk, reducing electrophilic aromatic substitution rates but enhancing stability against oxidation. Comparative studies with tert-butyl or linear alkyl analogs show ~20% lower reactivity in halogenation reactions due to steric effects .
Q. How to resolve discrepancies in spectroscopic data for derivatives?
Contradictions in NMR or IR data often arise from conformational isomers or residual solvents. Use deuterated solvents (e.g., DMSO-d₆) for NMR and compare with computational models (DFT calculations) to validate peak assignments. Cross-reference with databases like SDBS .
Application-Focused Questions
Q. What role does this compound play in medicinal chemistry?
It serves as a precursor for bioactive molecules. For instance, derivatives like 3-(4-fluorobenzyloxy)-4-methoxybenzaldehyde are key intermediates in HIV-1 integrase inhibitors . The aldehyde group enables Schiff base formation with amines, critical for developing antimicrobial or anticancer agents .
Q. How is it utilized in materials science?
The compound’s aldehyde group facilitates conjugation in fluorescent dyes. For example, 3-hydroxy-4-methoxybenzaldehyde derivatives are used in aza-BODIPY dyes for pH sensing, leveraging their electron-withdrawing properties to tune near-infrared emission .
Q. What are the stability considerations for long-term storage?
Store under inert gas (N₂/Ar) at –20°C to prevent oxidation of the aldehyde group. Degradation is monitored via HPLC; stability studies show >90% purity retention after 6 months when stored in amber vials with desiccants .
Methodological Tables
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
